4-(1H-Imidazol-1-yl)pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
183552-82-1 |
|---|---|
Molecular Formula |
C7H6N4 |
Molecular Weight |
146.15 g/mol |
IUPAC Name |
4-imidazol-1-ylpyrimidine |
InChI |
InChI=1S/C7H6N4/c1-2-8-5-10-7(1)11-4-3-9-6-11/h1-6H |
InChI Key |
ALAJUIUXPQEGMR-UHFFFAOYSA-N |
SMILES |
C1=CN=CN=C1N2C=CN=C2 |
Canonical SMILES |
C1=CN=CN=C1N2C=CN=C2 |
Synonyms |
Pyrimidine, 4-(1H-imidazol-1-yl)- (9CI) |
Origin of Product |
United States |
Synthesis Strategies and Methodologies for 4 1h Imidazol 1 Yl Pyrimidine Derivatives
General Synthetic Approaches for Imidazole-Pyrimidine Conjugates
The creation of imidazole-pyrimidine conjugates can be achieved through several established synthetic routes. These methods often involve the stepwise or concerted formation of the key C-N bond linking the two heterocyclic rings.
N-Arylation Reactions for Imidazole (B134444) Integration
N-arylation represents a powerful and widely used method for forging the bond between an imidazole ring and a pyrimidine (B1678525) core. connectjournals.com This approach typically involves the reaction of an imidazole salt or a neutral imidazole with a pyrimidine bearing a suitable leaving group, such as a halogen, at the 4-position. The reaction is often facilitated by a catalyst, commonly a copper or palladium complex. connectjournals.comopenmedicinalchemistryjournal.com
Key features of N-arylation reactions include:
Catalysts: Copper-based catalysts, such as copper(I) oxide (Cu₂O) and copper(I) iodide (CuI), are frequently employed. connectjournals.comresearchgate.netnih.gov Palladium catalysts are also utilized in coupling reactions like the Suzuki and Stille couplings. openmedicinalchemistryjournal.com
Bases: The presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), is often necessary to facilitate the reaction. connectjournals.comopenmedicinalchemistryjournal.comnih.gov
Solvents: A variety of solvents can be used, including dimethylformamide (DMF), acetone (B3395972), and even aqueous media. openmedicinalchemistryjournal.comresearchgate.netnih.gov
For instance, the reaction of 2,4-dichloro-6-methylpyrimidine (B20014) with imidazole in acetone in the presence of potassium carbonate yields a mixture of regioisomers, including the desired 4-(1H-imidazol-1-yl) derivative. openmedicinalchemistryjournal.com Similarly, N-arylation of imidazole with aryl halides can be achieved in water without an inert atmosphere using a phase-transfer catalyst like tetra-n-butyl ammonium (B1175870) bromide (TBAB). connectjournals.com
Table 1: Examples of N-Arylation Reactions for Imidazole-Pyrimidine Synthesis
| Pyrimidine Precursor | Imidazole | Catalyst | Base | Solvent | Product | Reference |
| 2,4-dichloro-6-methylpyrimidine | Imidazole | - | K₂CO₃ | Acetone | 2-chloro-4-(1H-imidazol-1-yl)-6-methylpyrimidine | openmedicinalchemistryjournal.com |
| 2,4-dichlorothieno[3,2-d]pyrimidine | Imidazole | - | K₂CO₃ | DMF | 2-chloro-4-(1H-imidazol-1-yl)thieno[3,2-d]pyrimidine | nih.gov |
| Aryl Halide | Imidazole | Cu₂O | NaOH | Water-Ethanol | N-arylated imidazole | researchgate.net |
| Iodobenzene | Imidazole | CuI | K₃PO₄ | DMF | N-phenylimidazole | nih.gov |
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like imidazole-pyrimidine conjugates in a single synthetic operation. bohrium.comresearchgate.net These reactions combine three or more starting materials to form a product that contains substantial portions of all the initial reactants.
A notable example is the one-pot, three-component synthesis of indole-substituted fused pyrimidine derivatives, which highlights the utility of MCRs in generating structural complexity. bohrium.com While not directly forming 4-(1H-imidazol-1-yl)pyrimidine, this illustrates the principle of using MCRs for pyrimidine synthesis. Another approach involves the reaction of an alkyne, guanidine (B92328) hydrochloride, DMSO, and oxygen in a one-pot procedure to afford conjugated poly(pyrimidine) derivatives. researchgate.net The Van Leusen imidazole synthesis, a sequential multicomponent process, can also be adapted to prepare imidazole derivatives from aldimines and tosylmethyl isocyanide (TosMIC). nih.gov
Table 2: Multicomponent Reactions in Heterocyclic Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |
| Aryl methyl ketones | 2-aminopyridines | Barbituric acids | Iodine/DMSO | Pyrimidine-linked imidazopyridines | acs.org |
| Aromatic aldehydes | N,N-dimethyl barbituricacid | 4-hydroxy-1-methylquinolin-2(1H)-one | Ceric Ammonium Nitrate (B79036) (CAN)/Water | Tetrahydropyrimidine (B8763341) quinolones | jcchems.com |
| Substituted 2-amino pyrimidine | Benzil | Substituted aromatic aldehyde | Ceric Ammonium Nitrate (CAN)/Methanol (B129727) | Substituted pyrimidine containing imidazoles | niscair.res.in |
| Alkyne | Guanidine hydrochloride | DMSO/O₂ | CuCl, TMEDA, Cs₂CO₃ | Conjugated poly(pyrimidine) | researchgate.net |
Condensation Reactions
Condensation reactions are a fundamental strategy for constructing the pyrimidine ring, which can then be functionalized with an imidazole group or vice versa. researchgate.net This often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a source of the N-C-N fragment, such as guanidine.
For example, a series of 4-(4-(1H-imidazol-1-yl)phenyl)-6-arylpyrimidin-2-amines were synthesized by first preparing chalcones from 4-(1H-imidazol-1-yl)benzaldehyde and substituted acetophenones. These chalcones were then reacted with guanidine hydrochloride to form the pyrimidine ring. researchgate.net Another example involves the condensation of 3-isothiocyanatobutanal with o-phenylenediamines to yield tricyclic compounds. researchgate.net
Derivatization of Precursor Compounds
The synthesis of this compound derivatives can also be achieved by modifying a pre-existing imidazole-pyrimidine scaffold. This approach allows for the introduction of various functional groups to tailor the properties of the final molecule.
For instance, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamide derivatives were synthesized. mdpi.com The synthesis started with the derivatization of a pyrimidine precursor, followed by linking a sulfonamide moiety to the pyrimidine ring via an ethylamine (B1201723) or propylamine (B44156) bridge. mdpi.com Similarly, pyrimidinylhydrazide and its corresponding hydrazone were synthesized from 2-mercapto-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyrimidine-5-carbonitrile. ingentaconnect.com
Catalytic Systems in this compound Synthesis
Catalysis plays a crucial role in the efficient and selective synthesis of this compound and its derivatives. Catalysts can enable reactions to proceed under milder conditions, improve yields, and influence regioselectivity.
Ceric Ammonium Nitrate (CAN) Catalysis
Ceric ammonium nitrate (CAN) has emerged as an effective and versatile catalyst for the synthesis of various pyrimidine derivatives. bohrium.comniscair.res.in It is particularly useful in promoting multicomponent reactions under mild conditions. bohrium.comscispace.com
CAN has been successfully employed in the one-pot, three-component microwave-assisted synthesis of indole-substituted fused pyrimidine derivatives. bohrium.com This method offers advantages such as simple workup, reduced reaction time, and excellent yields without the need for toxic solvents or column chromatography. bohrium.com Furthermore, CAN catalyzes the one-pot synthesis of 4,6-diaryl-2-(2-aryl-4,5-diphenyl-1H-imidazol-1-yl)pyrimidines from substituted 2-aminopyrimidines, benzil, a substituted aromatic aldehyde, and ammonium acetate (B1210297) in methanol at 70-75°C, resulting in high yields. niscair.res.in CAN has also been used to catalyze the synthesis of tetrahydropyrimidine quinolones in water, highlighting its utility as a green catalyst. jcchems.com
Table 3: Ceric Ammonium Nitrate (CAN) Catalyzed Reactions
| Reactants | Product | Conditions | Advantages | Reference |
| Indole, aldehyde, active methylene (B1212753) compound | Indole-substituted fused pyrimidines | Microwave irradiation | Simple workup, reduced reaction time, excellent yield | bohrium.com |
| Substituted 2-amino pyrimidine, benzil, aromatic aldehyde, ammonium acetate | 4,6-diaryl-2-(2-aryl-4,5-diphenyl-1H-imidazol-1-yl)pyrimidines | Methanol, 70-75°C | High yields, shorter reaction time | niscair.res.in |
| Aromatic aldehyde, N,N-dimethyl barbituricacid, 4-hydroxy-1-methylquinolin-2(1H)-one | Tetrahydropyrimidine quinolones | Aqueous media | Short reaction time, simple workup, excellent yields | jcchems.com |
| Aromatic aldehyde, dimedone or ethyl acetoacetate, 3-amino-1,2,4-triazole | bohrium.comniscair.res.inmdpi.com-triazolo-quinazolinone and bohrium.comniscair.res.inmdpi.com-triazolo-pyrimidine derivatives | Acetonitrile, 50-60°C | Short reaction time, excellent yield, mild conditions | scispace.com |
Other Catalyst Systems
While palladium, nickel, copper, and iron catalysts are commonly employed in the synthesis of pyrimidine derivatives, research has also explored other catalytic systems to achieve these transformations, often seeking milder conditions, improved selectivity, or novel reactivity. These alternative systems prominently feature photocatalysts and other transition metals like ruthenium and iridium.
Photocatalysis has emerged as a powerful and sustainable strategy for constructing pyrimidine rings. sciengine.comrsc.org This approach utilizes light energy to initiate chemical reactions, often under ambient temperature and pressure. rsc.org Various photocatalytic systems have been developed for pyrimidine synthesis.
One notable method involves a heterogeneous photocatalytic strategy using potassium-intercalated graphitic carbon nitride (KPCN). sciengine.com This system facilitates the [3 + 1 + 2] annulation reaction of amidines and ketones with methanol serving as a C1 source. sciengine.com Under visible-light irradiation, the semiconductor KPCN generates electron-hole pairs, which trigger the key redox reactions. The electrons reduce molecular oxygen to produce superoxide (B77818) radicals, which aid in the oxidative aromatization step to form the pyrimidine ring. sciengine.com This method offers a noble-metal-free route for pyrimidine synthesis. sciengine.com
Organic dyes have also been successfully employed as photocatalysts. For instance, Erythrosine B, under irradiation from a white LED, has been used for the regioselective C–H selenylation of pyrazolo[1,5-a]pyrimidines. acs.org While not a direct synthesis of the pyrimidine core, this demonstrates the utility of organic dye photocatalysis in functionalizing pre-existing pyrimidine derivatives under environmentally friendly conditions. acs.org In another approach, triphenylphosphine (B44618) has been utilized as a photocatalyst in a one-pot synthesis of 4-perfluoroalkyl-pyrimidine derivatives from aldehydes. researchgate.net This reaction proceeds via a photocatalytic α-perfluoroalkenylation followed by condensation with a guanidinium (B1211019) salt. researchgate.net
The table below summarizes various photocatalytic systems used in the synthesis of pyrimidine derivatives.
| Photocatalyst | Reactants | Product Type | Key Features | Reference |
| Potassium-intercalated graphitic carbon nitride (KPCN) | Amidines, Ketones, Methanol | Substituted Pyrimidines | Heterogeneous, noble-metal-free, visible light, uses methanol as C1 source. | sciengine.com |
| Triphenylphosphine | Aldehydes, Perfluoroalkenyl Iodides, Guanidinium Salt | 4-Perfluoroalkyl-pyrimidines | One-pot synthesis, organocatalyst, visible light (blue LED). | researchgate.net |
| Erythrosine B | Pyrazolo[1,5-a]pyrimidines, Diaryl Diselenides | C3–H Selenylated Pyrazolo[1,5-a]pyrimidines | Metal-free, visible light (white LED), regioselective functionalization. | acs.org |
Ruthenium and Iridium-based catalysts also provide effective routes for pyrimidine synthesis. Diruthenium(II) catalysts have been used in "borrowing hydrogen" processes, which are highly atom-economical reactions for forming C-N bonds. rsc.org Iridium-pincer complexes have been shown to be highly efficient in the multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. figshare.com This reaction proceeds through a sequence of condensation and dehydrogenation steps, liberating only water and hydrogen gas as byproducts, highlighting its sustainable nature. The use of alcohols as starting materials is particularly advantageous as they can be derived from biomass. figshare.com
Green Chemistry and Sustainable Synthesis Considerations
The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like this compound, aiming to reduce environmental impact and improve efficiency. rasayanjournal.co.in Key strategies include the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. pjoes.com
Solvent-Free and Alternative Solvent Systems: A significant focus of green pyrimidine synthesis is the reduction or elimination of hazardous organic solvents. rasayanjournal.co.in One effective method is the use of grinding techniques for solvent-free reactions. For example, ethyl-6-((1H-imidazol-1-yl)methyl)-1,2,3,4-tetrahydro-4-aryl-oxopyrimidine-5-carboxylates have been synthesized by grinding Biginelli compounds with imidazole in the presence of a catalytic amount of NaOH. jocpr.com This mechanochemical approach offers several advantages, including a simple procedure, easy work-up, short reaction times, high yields, and the absence of volatile organic solvents. jocpr.com
Ionic liquids are also explored as "Green Solvents" due to their low vapor pressure and potential for recyclability. rasayanjournal.co.inchem-soc.si In one instance, a Brønsted-acidic ionic liquid, 1,2–dimethyl-N-butanesulfonic acid imidazolium (B1220033) hydrogen sulfate (B86663), was used as a reusable catalyst for the one-pot, three-component synthesis of pyrido[2,3-d]pyrimidine (B1209978) derivatives under solvent-free conditions. chem-soc.si Another approach utilizes choline (B1196258) hydroxide, a greener and recyclable catalyst, which also serves as the reaction medium for the synthesis of pyrimidines from α,β-unsaturated ketones and benzamidine (B55565) hydrochloride. researchgate.net
Renewable Feedstocks and Atom Economy: The use of renewable starting materials is a cornerstone of sustainable synthesis. An iridium-catalyzed multicomponent reaction allows for the synthesis of pyrimidines from alcohols, which are accessible from biomass sources like lignocellulose. figshare.com This method is highly atom-economical, proceeding through a sequence of condensation and dehydrogenation steps that produce only water and hydrogen as byproducts. figshare.com Multicomponent reactions (MCRs) are inherently green as they combine three or more reactants in a single pot, reducing waste, shortening reaction times, and simplifying purification processes. rasayanjournal.co.in
Energy-Efficient Methods: Microwave-assisted synthesis and ultrasonication are energy-efficient techniques that can significantly accelerate reaction rates, leading to higher yields and cleaner product formation in shorter times compared to conventional heating methods. rasayanjournal.co.inpjoes.com For instance, the first step in a green synthesis of imidazolyl pyrimidine derivatives involved the microwave-assisted preparation of Biginelli compounds using a ZrO2 nanopowder catalyst. jocpr.com
The table below outlines various green chemistry approaches applied to the synthesis of pyrimidine and its derivatives.
| Green Chemistry Principle | Methodology | Catalyst/Medium | Key Advantages | Reference |
| Solvent-Free Reaction | Grinding Technique | NaOH (catalytic) | No volatile organic solvents, simple work-up, high yields. | jocpr.com |
| Renewable Feedstocks | Multicomponent Synthesis | Iridium-pincer complex | Uses alcohols from biomass, high atom economy, H₂O and H₂ as byproducts. | figshare.com |
| Green Catalyst/Medium | Annulation-Oxidation | Choline Hydroxide | Recyclable catalyst and medium, mild conditions, excellent yields. | researchgate.net |
| Energy Efficiency | Microwave Irradiation | ZrO₂ nanopowder | Faster reaction, efficient synthesis of intermediates. | jocpr.com |
| Reusable Catalyst | One-Pot Three-Component Reaction | Brønsted-acidic ionic liquid | Solvent-free, short reaction times, catalyst reusability. | chem-soc.si |
| Natural Acid Catalyst | Multicomponent Reaction | Citrus Extract | Use of natural, biodegradable catalyst, environmentally benign. | pjoes.com |
Spectroscopic and Advanced Structural Characterization of 4 1h Imidazol 1 Yl Pyrimidine Derivatives
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental tools for determining the molecular framework of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), Mass Spectrometry (MS), and UV-Visible spectroscopy each provide unique and complementary information about the connectivity of atoms, functional groups present, molecular weight, and electronic properties of 4-(1H-imidazol-1-yl)pyrimidine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is one of the most powerful techniques for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the ¹H NMR spectra of this compound derivatives, characteristic signals are observed for the protons of both the imidazole (B134444) and pyrimidine (B1678525) rings. For instance, in a series of ethyl 6-((1H-imidazol-1-yl)methyl)-1,2,3,4-tetrahydro-2-oxo-4-arylpyrimidine-5-carboxylates, the H-2 proton of the imidazole moiety typically appears as a singlet around δ 7.70-7.92 ppm, while the H-4 and H-5 protons of the imidazole ring are observed at approximately δ 7.05-7.15 ppm. jocpr.com The protons on the pyrimidine ring and any substituents also show distinct chemical shifts and coupling patterns that are crucial for structural assignment. jocpr.comclockss.org For example, in N-(6-(1H-imidazol-1-yl)pyrimidin-4-yl)isobutyramide, the imidazole protons are found in the range of δ 7.5–8.6 ppm, and the pyrimidine protons appear between δ 6.7–8.6 ppm.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. In ethyl 6-((1H-imidazol-1-yl)methyl)-4-(4-bromophenyl)-1,2,3,4-tetrahydro-2-oxopyrimidine-5-carboxylate, the carbon atoms of the pyrimidine ring (C-5 and C-6) resonate at approximately 101.86 and 146.02 ppm, respectively. jocpr.com The amide carbonyl carbon (C-2) is typically found around 152.16 ppm, and the ester carbonyl carbon at 165.04 ppm. jocpr.com The carbons of the imidazole ring and any attached substituents also have characteristic chemical shifts that aid in the complete structural determination. jocpr.comclockss.orgniscpr.res.in
Detailed analysis of chemical shifts, integral values, and coupling constants, often supported by two-dimensional NMR techniques like COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity of the imidazole and pyrimidine rings and the positions of various substituents. jocpr.comnih.gov
Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives
| Compound | Spectroscopic Data |
| Ethyl 6-((1H-imidazol-1-yl)methyl)-4-(4-bromophenyl)-1,2,3,4-tetrahydro-2-oxopyrimidine-5-carboxylate jocpr.com | ¹H NMR (δ ppm): 7.88 (s, 1H, Imidazole H-2), 7.12 (s, 1H, Imidazole H-5), 9.70 (s, 1H, Pyrimidine H-1), 7.79 (s, 1H, Pyrimidine H-3), 5.19 (d, 1H, Pyrimidine H-4), 5.08 & 5.28 (d, 2H, CH₂), 1.09 (t, 3H, CH₃), 4.06 (q, 2H, OCH₂), 6.93-7.76 (m, Ar-H).¹³C NMR (δ ppm): 146.02 (C-6), 101.86 (C-5), 53.95 (C-4), 152.16 (C-2), 44.72 (CH₂-imidazole), 60.60 (OCH₂), 14.35 (CH₃), 165.04 (C=O ester), Aromatic carbons in the range 119.75-143.83. |
| 5-(p-tolyl)-7-(1H-imidazol-4-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine clockss.org | ¹H NMR (δ ppm): 12.16 (s, 1H, Imidazole-NH), 10.44 (s, 1H, Pyrimidine-NH), 7.54 & 7.24 (d, 4H, Phenyl-H), 5.28 (d, 1H, Chiral-H), 2.3 (s, 3H, CH₃).¹³C NMR (δ ppm): 138.0 (Ar-C), 129.5 (Ar-CH), 126.5 (Ar-CH), 96.0 (Pyrimidine C=C), 53.23 (Chiral-C), 21.12 (CH₃). |
| 4-(4-fluorophenyl)-6-[4-(1H-imidazol-1-yl)phenyl]pyrimidin-2-amine ijrap.net | ¹H NMR (δ ppm): 7.15-8.32 (m, Aromatic & Imidazole H), 7.2-7.47 (s, 1H, Pyrimidine C5-H), 5.47-5.80 (br s, 2H, NH₂). |
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The infrared spectrum of this compound derivatives shows characteristic absorption bands corresponding to the vibrations of specific bonds.
For example, in a series of ethyl 6-((1H-imidazol-1-yl)methyl)-1,2,3,4-tetrahydro-4-aryl-2-oxopyrimidine-5-carboxylates, characteristic absorption bands are observed for the ester carbonyl (C=O) group around 1693 cm⁻¹ and the amide carbonyl group at approximately 1646 cm⁻¹. jocpr.com The N-H stretching vibrations are typically seen as bands around 3356 and 3233 cm⁻¹. jocpr.com Aromatic C-H stretching vibrations appear near 3127 cm⁻¹, while aliphatic C-H stretching is observed in the region of 2854-2975 cm⁻¹. jocpr.com The C-N stretching vibration gives rise to an absorption band around 1315-1229 cm⁻¹. jocpr.comclockss.org The presence and position of these bands provide confirmatory evidence for the presence of the imidazole and pyrimidine rings and their associated functional groups. jocpr.combibliotekanauki.plnih.gov
Table 2: Key FT-IR Absorption Bands for this compound Derivatives
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Reference |
| N-H Stretch | 3169 - 3494 | nih.govsapub.org |
| Aromatic C-H Stretch | 3049 - 3127 | jocpr.comsapub.org |
| Aliphatic C-H Stretch | 2854 - 2975 | jocpr.com |
| C=O Stretch (Amide) | 1643 - 1665 | jocpr.comsapub.org |
| C=O Stretch (Ester) | ~1693 | jocpr.com |
| C=N Stretch | ~1605 | clockss.org |
| C-N Stretch | 1229 - 1315 | jocpr.comclockss.org |
Mass Spectrometry (MS, HRMS, ESI-MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very precise measurement of the molecular weight, allowing for the determination of the elemental composition of the molecule. semanticscholar.org
For various derivatives of this compound, mass spectrometry, often using electrospray ionization (ESI), is employed to confirm their molecular weights. For instance, the molecular ion peaks for compounds like 5-(p-tolyl)-7-(1H-imidazol-4-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine (m/z 279, M⁺) and its chloro-substituted analog (m/z 325, M⁺) have been observed in agreement with their calculated molecular weights. clockss.org Similarly, HRMS data for compounds such as (E)-4-methoxy-5-[(4-nitrobenzylidene)amino]-6-[2-(4-nitrophenyl)-1H-benzo[d]imidazol-1-yl]pyrimidin-2-amine provided a measured m/z that was very close to the calculated value, further confirming its structure. nih.gov
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The wavelength of maximum absorption (λ_max) can be influenced by the extent of conjugation and the presence of various chromophores in the molecule.
For imidazole derivatives, high-energy absorption bands can occur around 290 nm, with lower energy bands appearing near 380 nm. nih.gov The specific λ_max values are dependent on the solvent and the specific substituents on the this compound core. nih.govresearchgate.net For example, the UV-visible spectrum of some pyrimidine-based imidazole derivatives has been studied in different solvents to understand their photophysical properties. rsc.org
Advanced Structural Analysis
Beyond spectroscopic techniques that provide information about molecular connectivity and functional groups, advanced analytical methods are employed to understand the three-dimensional structure and intermolecular interactions of this compound derivatives.
Molecular and Supramolecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and torsion angles, revealing the conformation of the molecule. nih.gov
For instance, the crystal structure of 2-(1H-imidazol-1-yl)-4,6-dimethylpyrimidine revealed that the asymmetric unit consists of two molecules where the dihedral angles between the imidazole and pyrimidine rings are 4.8(1)° and 2.1(1)°, indicating a nearly co-planar arrangement. nih.gov In other, more complex derivatives, such as certain 5-(arylmethylideneamino)-4-(1H-benzo[d]imidazol-1-yl)pyrimidines, X-ray crystallography has shown how intermolecular forces like hydrogen bonding (N-H···N, C-H···N, and C-H···π interactions) dictate the packing of molecules in the crystal lattice, leading to the formation of diverse supramolecular assemblies ranging from dimers to three-dimensional framework structures. nih.gov The study of these supramolecular architectures is crucial for understanding the solid-state properties of these compounds. nih.govnih.gov
Hydrogen Bonding Networks
The supramolecular architecture of this compound and its derivatives is significantly influenced by a variety of hydrogen bonding interactions. These non-covalent forces play a crucial role in the solid-state packing of these molecules, dictating the formation of distinct one-, two-, and three-dimensional networks. The hydrogen bonding capabilities arise from the presence of nitrogen atoms in both the pyrimidine and imidazole rings, which can act as hydrogen bond acceptors, and in some cases, C-H and N-H groups that serve as hydrogen bond donors.
Detailed crystallographic studies of derivatives of this compound reveal a diversity of hydrogen bonding motifs, including conventional N-H···N and O-H···N interactions, as well as weaker C-H···N and C-H···O bonds. These interactions lead to the assembly of molecules into well-defined patterns such as dimers, chains, ribbons, and more complex 3D frameworks.
For instance, in the co-crystal of the isomeric 5-(1H-imidazol-1-yl)pyrimidine with benzene-1,4-diol (B12442567), strong O-H···N hydrogen bonds are the primary drivers of the supramolecular assembly. nih.gov These interactions link the constituent molecules to form double chains. nih.gov The nitrogen atoms of the pyrimidine and imidazole rings act as effective hydrogen bond acceptors for the hydroxyl groups of the benzene-1,4-diol molecules. nih.gov
More complex derivatives, including those based on the 4-(1H-benzo[d]imidazol-1-yl)pyrimidine framework, exhibit a rich variety of hydrogen bonding patterns. In these systems, combinations of N-H···N, N-H···O, and C-H···N hydrogen bonds can be observed, leading to diverse supramolecular architectures. nih.govnih.goviucr.org For example, the formation of cyclic centrosymmetric R(2)2(8) dimers through N-H···N hydrogen bonds is a common motif. nih.govnih.goviucr.org These dimers can be further extended into higher-dimensional structures through other hydrogen bonding interactions, sometimes involving solvent molecules. nih.govnih.goviucr.org In some instances, a combination of N-H···N, C-H···N, and C-H···π(arene) hydrogen bonds can lead to the formation of intricate three-dimensional frameworks. nih.govnih.goviucr.org
The specific nature of the substituents on the pyrimidine and imidazole rings can significantly influence the resulting hydrogen bonding network. The introduction of functional groups capable of hydrogen bonding, such as amino or methoxy (B1213986) groups, can introduce new interaction sites and lead to different supramolecular assemblies, including complex sheets and ribbons. nih.govnih.gov
The geometric parameters of these hydrogen bonds, such as the donor-hydrogen (D-H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances, as well as the D-H···A angle, provide quantitative insight into the strength and nature of these interactions.
Table 1: Hydrogen Bond Geometry in Selected Imidazolylpyrimidine Derivatives
| Compound | Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Reference |
| 5-(1H-Imidazol-1-yl)pyrimidine · Benzene-1,4-diol | O1 | H1A | N1 | 0.82 | 1.96 | 2.764(2) | 168 | nih.gov |
| 5-(1H-Imidazol-1-yl)pyrimidine · Benzene-1,4-diol | O2 | H2A | N4 | 0.82 | 2.02 | 2.835(2) | 174 | nih.gov |
| 4-(1H-imidazol-1-yl)-6-pyrimidinylferrocene | C-H | N | 2.625 | researchgate.net |
Computational Chemistry and Molecular Modeling of 4 1h Imidazol 1 Yl Pyrimidine
In Silico Approaches for Molecular Properties and Bioactivity Prediction
In silico tools play a pivotal role in the early stages of drug development by predicting the physicochemical and biological profiles of novel compounds.
Molecular Descriptors (e.g., TPSA, LogP)
Molecular descriptors are numerical values that characterize the properties of a molecule. Key descriptors such as the Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are fundamental in assessing the druglikeness of a compound. For instance, a related compound, 4-(1H-imidazol-1-yl)pyridine, has a calculated TPSA of 30.71 and a LogP of 1.2673. chemscene.com These values are within the ranges generally considered favorable for oral bioavailability. Online tools like Molinspiration and pkCSM are frequently used to calculate these properties for newly designed molecules, helping to identify candidates with desirable pharmacokinetic profiles. dergipark.org.tr
Table 1: Calculated Molecular Descriptors for a Related Imidazole (B134444) Derivative
| Descriptor | Value |
| TPSA | 30.71 |
| LogP | 1.2673 |
| H-Bond Acceptors | 3 |
| H-Bond Donors | 0 |
| Rotatable Bonds | 1 |
Data for 4-(1H-imidazol-1-yl)pyridine. chemscene.com
Bioactivity Prediction Models
Computational models are employed to predict the biological activity of compounds against various targets. Software like Molinspiration can calculate bioactivity scores for GPCR ligand activity, ion channel modulation, kinase inhibition, and nuclear receptor activity. dergipark.org.tr For a series of designed imidazole and 2-amino pyrimidine (B1678525) derivatives, bioactivity scores were predicted to identify compounds with potential anticancer activity. dergipark.org.tr These predictions are based on the structural features of the molecule and their similarity to known active compounds.
Molecular Toxicity Prediction
The prediction of toxicity is a critical step in drug development. Online tools such as OSIRIS and pkCSM are utilized to forecast the potential toxicity of designed compounds. dergipark.org.tr These programs assess various toxicological endpoints, including mutagenicity, tumorigenicity, and irritation. For a series of imidazole-pyrimidine derivatives, molecular toxicity prediction was performed to ensure that the designed compounds had acceptable safety profiles before proceeding to more resource-intensive stages of research. dergipark.org.tr
Molecular Docking Studies for Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand and its protein target at the atomic level.
In studies involving imidazole and pyrimidine derivatives, molecular docking has been instrumental in identifying potential anticancer agents. For example, derivatives of 4-(1H-imidazol-1-yl)pyrimidine have been docked into the active site of cyclin-dependent kinase 2 (CDK2), a key protein involved in cell cycle regulation. dergipark.org.tr These studies revealed that hydrogen bond interactions with amino acid residues such as Asp-86, Leu-83, and Lys-33 are crucial for inhibiting CDK2. dergipark.org.tr Similarly, docking studies of 2-anilino-4-(benzimidazol-1-yl)pyrimidine derivatives with CDK12 have shown significant interactions, including hydrogen bonding with MET 816. nih.gov The binding affinities and interaction patterns derived from these simulations help in rationalizing the observed biological activities and in designing more potent inhibitors. dergipark.org.trtandfonline.com
Conformational Analysis and Tautomerism Studies
The three-dimensional conformation of a molecule is critical for its biological activity. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them. For flexible molecules like some this compound derivatives, understanding the accessible conformations is key to predicting their binding modes.
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and properties of molecules. tandfonline.comnih.gov These methods are used to calculate optimized geometries, frontier molecular orbital energies (HOMO and LUMO), molecular electrostatic potential (MEP), and atomic charges. tandfonline.com
For imidazole derivatives, DFT calculations have been used to confirm molecular structures and to analyze their chemical reactivity and stability. tandfonline.com The HOMO-LUMO energy gap, for instance, is an indicator of the molecule's kinetic stability. tandfonline.com The MEP map helps to identify the electron-rich and electron-deficient regions of a molecule, which are potential sites for electrophilic and nucleophilic attack, respectively. tandfonline.com These computational insights are valuable for understanding reaction mechanisms and for designing molecules with specific electronic properties. tandfonline.comchemijournal.com
Biological Activities and Mechanistic Investigations of 4 1h Imidazol 1 Yl Pyrimidine Analogs
Anti-Infective Activities
Research into 4-(1H-imidazol-1-yl)pyrimidine and its analogs has revealed a wide spectrum of anti-infective properties. These compounds have been systematically evaluated for their efficacy against various pathogens, including bacteria, fungi, viruses, parasites, and mycobacteria. The core structure, which combines the pyrimidine (B1678525) and imidazole (B134444) rings, serves as a versatile scaffold for developing novel therapeutic agents.
Antimicrobial (Antibacterial, Antifungal, Antiviral) Research
The antimicrobial potential of pyrimidine and imidazole derivatives is well-documented, with numerous studies exploring their activity against a range of microbial strains. The unique chemical architecture of these heterocyclic compounds makes them promising candidates for antimicrobial drug discovery. innovareacademics.inekb.eg
A variety of pyrimidine derivatives, including those linked to an imidazole moiety, have been synthesized and assessed for their antibacterial capabilities. innovareacademics.in For instance, a series of imidazo[1,2-a]pyrimidine (B1208166) derivatives were synthesized and tested against several Gram-positive and Gram-negative bacteria. jst.go.jp Some of these compounds demonstrated significant antimicrobial activity. jst.go.jp
In another study, novel homopiperazine (B121016) linked imidazo[1,2-a]pyrimidine derivatives were designed and evaluated. innovareacademics.in Certain compounds from this series showed noteworthy activity against the tested microbial strains, with a derivative featuring a -N(Me)2 group on the homopiperazine unit exhibiting broad-spectrum activity. innovareacademics.in Additionally, hybrids of 5-nitroimidazole and 1,3,4-oxadiazole (B1194373) were screened against E. coli and P. aeruginosa, with some compounds showing significant antibacterial effects. nih.gov One compound, {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol, was particularly potent against E. coli and P. aeruginosa with IC50 values of 360 nM and 710 nM, respectively. nih.gov
Table 1: Antibacterial Activity of Selected this compound Analogs
| Compound | Bacterial Strain | Activity Measurement | Value | Reference |
|---|---|---|---|---|
| {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol (38a) | E. coli | IC50 | 360 nM | nih.gov |
| {1-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-yl}methanol (38a) | P. aeruginosa | IC50 | 710 nM | nih.gov |
| Compound with p-ClC6H4 substituent (38o) | E. coli | MIC | 8 nM | nih.gov |
| Compound with p-ClC6H4 substituent (38o) | P. aeruginosa | MIC | 55 nM | nih.gov |
| Quinolone/imidazole hybrid (93i) | P. aeruginosa | MIC | 460 nM | nih.gov |
The antifungal properties of imidazole-containing compounds are well-established, with drugs like ketoconazole (B1673606) being used clinically. nih.gov Research has extended to various analogs of this compound. For example, a series of 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol esters were synthesized and showed fungal growth inhibition at very low concentrations. One derivative demonstrated a minimal inhibition concentration (MIC) value of 0.125 µg/mL against Candida albicans. researchgate.net
In another study, pyrimidine derivatives containing an amide moiety were evaluated for in vitro antifungal activities against plant pathogenic fungi. frontiersin.org Compounds 5f and 5o showed 100% inhibition against Phomopsis sp. at a concentration of 50 μg/ml, which was superior to the control drug Pyrimethanil. frontiersin.org Compound 5o exhibited an excellent EC50 value of 10.5 μg/ml against Phomopsis sp.. frontiersin.org Furthermore, the antifungal activity of thiazolo[4,5-d]pyrimidine (B1250722) hybrids linked with a 1H-1,2,4-triazole moiety has been investigated, with some derivatives showing activity comparable to standard drugs. nih.gov
Table 2: Antifungal Activity of Selected this compound Analogs
| Compound | Fungal Strain | Activity Measurement | Value | Reference |
|---|---|---|---|---|
| 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol ester (Compound 15) | Candida albicans | MIC | 0.125 µg/mL | researchgate.net |
| 1-phenyl/1-(4-chlorophenyl)-2-(1H-imidazol-1-yl)ethanol ester (Compound 19) | Resistant C. krusei | MIC | 0.25 µg/mL | researchgate.net |
| 5-bromo-2-fluoro-N-(2-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5f) | Phomopsis sp. | Inhibition Rate at 50 µg/ml | 100.0% | frontiersin.org |
| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | Phomopsis sp. | Inhibition Rate at 50 µg/ml | 100.0% | frontiersin.org |
| 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o) | Phomopsis sp. | EC50 | 10.5 µg/ml | frontiersin.org |
The pyrimidine scaffold is a core component of many compounds investigated for antiviral activity against a wide range of viruses, including HIV, hepatitis B and C, and influenza virus. nih.gov Similarly, imidazole derivatives have been explored as potential antiviral agents. nih.gov
Research on specific analogs has shown promise. A novel pyrimidyl-di(diazaspiroalkane) derivative was found to inhibit the replication of various viral families, including several strains of HIV, by blocking heparan sulfate (B86663) receptors on the host cell surface. actanaturae.ru In a different study, new 4,7-disubstituted pyrimido[4,5-d]pyrimidines were synthesized and evaluated for antiviral potency. mdpi.com Compounds featuring a cyclopropylamino group and an aminoindane moiety showed notable efficacy against human coronavirus 229E (HCoV-229E). mdpi.com Additionally, a series of 2-aryl-1-hydroxyimidazoles were synthesized and tested against orthopoxviruses. The lead compound, 1-hydroxy-2-(4-nitrophenyl)imidazole, demonstrated high selectivity indices against the vaccinia virus (SI = 1072) and the variola virus (SI = 373). rsc.org
Table 3: Antiviral Activity of Selected this compound Analogs
| Compound | Virus | Activity Measurement | Value | Reference |
|---|---|---|---|---|
| 1-hydroxy-2-(4-nitrophenyl)imidazole (4a) | Vaccinia virus | Selectivity Index (SI) | 1072 | rsc.org |
| 1-hydroxy-2-(4-nitrophenyl)imidazole (4a) | Variola virus | Selectivity Index (SI) | 373 | rsc.org |
| Pyrimido[4,5-d]pyrimidine derivative (7a) | Human coronavirus 229E | EC50 | - | mdpi.com |
| Pyrimido[4,5-d]pyrimidine derivative (7b) | Human coronavirus 229E | EC50 | - | mdpi.com |
| Pyrimido[4,5-d]pyrimidine derivative (7f) | Human coronavirus 229E | EC50 | - | mdpi.com |
Antiparasitic and Antileishmanial Investigations
Compounds containing imidazole and pyrimidine moieties have been investigated for their action against various parasites. researchgate.net Imidazo[1,2-a]pyrimidine, in particular, has been identified as a promising pharmacophore for developing new antileishmanial agents. nih.govacs.org
A series of imidazo-fused derivatives were synthesized and evaluated against Leishmania amazonensis. acs.org One compound, a 3-cyano phenyl analogue (compound 24), was identified as the most potent in the series, with IC50 values below 10 μM against both promastigote and amastigote forms of the parasite. acs.org This compound was more effective than the reference drug miltefosine (B1683995) and showed a favorable selectivity index (SI) of 12.37, indicating it was over 10 times more toxic to the parasite than to host cells. nih.gov
Another study synthesized 1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazoles and evaluated them against three Leishmania species. nih.gov Six of these compounds were most active against L. amazonensis promastigotes, with IC50 values ranging from 15 to 60 μM, and were found to be less cytotoxic than the reference drug pentamidine. nih.gov
Table 4: Antileishmanial Activity of Selected this compound Analogs
| Compound | Parasite Strain | Activity Measurement | Value (µM) | Reference |
|---|---|---|---|---|
| 3-cyano phenyl analogue (24) | L. amazonensis (promastigotes) | IC50 | 8.41 | nih.gov |
| L. amazonensis (amastigotes) | IC50 | 6.63 | nih.gov | |
| Miltefosine (Reference Drug) | L. amazonensis (promastigotes) | IC50 | 15.05 | nih.gov |
| L. amazonensis (amastigotes) | IC50 | 12.52 | nih.gov | |
| 1-aryl-4-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrazole derivative | L. amazonensis (promastigotes) | IC50 | 15 - 60 | nih.gov |
Antitubercular Activity
The search for new drugs to combat tuberculosis, especially resistant strains, is a global health priority. nih.gov Pyrimidine and imidazole derivatives have been a focus of this research. ekb.egucl.ac.uk
A study of 7H-Pyrrolo[2,3-d]pyrimidine derivatives identified sixteen compounds with in vitro activity against a reporter strain of Mycobacterium tuberculosis, with MIC90 values ranging from 0.488 to 62.5 µM. nih.gov The most potent derivative, N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, had an MIC90 of 0.488 µM and was non-cytotoxic to Vero cells. nih.gov
In another line of research, substituted benzyl-pyrimidines were identified as inhibitors of the enzyme TMPKmt, which is essential for mycobacteria. ucl.ac.uk Modifications of these structures, incorporating fragments from other active antitubercular agents like Q203, led to derivatives with good in vitro activity against the H37Rv Mtb strain. ucl.ac.uk For example, a derivative containing an imidazopyridine core (compound 16) showed good activity and was non-cytotoxic against MRC-5 fibroblasts. ucl.ac.uk However, replacing the pyrazole (B372694) ring in a series of 2-pyrazolylpyrimidinones with an imidazole ring resulted in a considerable loss of potency, highlighting the structural sensitivity of antitubercular activity. nih.gov
Table 5: Antitubercular Activity of Selected this compound Analogs
| Compound | Target/Strain | Activity Measurement | Value (µM) | Reference |
|---|---|---|---|---|
| N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine | M. tuberculosis (GFP reporter strain) | MIC90 | 0.488 | nih.gov |
| N-(4-morpholinophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine (15) | M. tuberculosis (GFP reporter strain) | MIC90 | 3.906 | nih.gov |
| TMPKmt inhibitor with imidazopyridine core (16) | M. tuberculosis H37Rv | MIC | Good in vitro activity | ucl.ac.uk |
| Pyrazolylpyrimidinone analog with imidazole ring (18) | M. tuberculosis | MIC | >50 | nih.gov |
Anticancer and Antiproliferative Research
Analogs of this compound have been the subject of extensive research due to their potential as anticancer and antiproliferative agents. These investigations have revealed that their mechanisms of action are multifaceted, involving the inhibition of key signaling pathways, interference with cell cycle progression, and the induction of programmed cell death.
Inhibition of Specific Kinases (e.g., V600EBRAF, CRAF)
A significant area of focus in the study of this compound analogs has been their ability to inhibit specific protein kinases that are crucial for cancer cell proliferation and survival. The Raf kinases, particularly BRAF and its V600E mutant, are key components of the mitogen-activated protein kinase (MAPK) signaling pathway, which is often dysregulated in various cancers, including melanoma.
One study detailed the synthesis of a series of pyrimidin-4-yl-1H-imidazol-2-yl derivatives and evaluated their antiproliferative activities against human melanoma cell lines. nih.gov Many of these compounds demonstrated superior antiproliferative effects compared to the established RAF inhibitor, Sorafenib. nih.gov Notably, compound 7a from this series was identified as a potent and selective inhibitor of CRAF, exhibiting significant activity against both A375P and WM3629 melanoma cell lines. nih.gov
Further research has focused on developing 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide derivatives as V600EBRAF inhibitors. nih.govmdpi.comnih.gov In one such study, several compounds were found to exhibit strong inhibitory activity against V600EBRAF at a concentration of 1 µM. nih.govmdpi.com The most potent compounds, 12e , 12i , and 12l , were further evaluated and showed higher selectivity for V600EBRAF over wild-type BRAF and CRAF. mdpi.com Compound 12l emerged as the most active, with an IC50 value of 0.49 µM against V600EBRAF. mdpi.comnih.gov
These findings underscore the potential of the this compound scaffold as a basis for designing potent and selective kinase inhibitors for cancer therapy.
Table 1: Inhibitory Activity of this compound Analogs against Specific Kinases
| Compound | Target Kinase | IC50 (µM) | Cell Line(s) |
|---|---|---|---|
| 7a | CRAF | 0.62 | A375P |
| 4.49 | WM3629 | ||
| 12e | V600EBRAF | 0.62 | - |
| 12i | V600EBRAF | 0.53 | - |
| 12l | V600EBRAF | 0.49 | - |
Cell Cycle Progression Modulation
The uncontrolled proliferation of cancer cells is a direct result of a dysregulated cell cycle. Several analogs of this compound have been shown to exert their anticancer effects by interfering with the normal progression of the cell cycle, leading to cell growth arrest.
For instance, after identifying its significant growth inhibition against multiple cancer cell lines, compound 12e from the 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine linked sulfonamide series was subjected to cell cycle analysis to investigate its mechanistic action. nih.govmdpi.com In a separate study, a lead compound from a series of tetrasubstituted imidazole-pyrimidine-sulfonamide hybrids was found to cause a significant arrest of the cell cycle in the S-phase, while another compound from the same series blocked the cell cycle at the G1/S checkpoint, leading to an accumulation of cells in that phase. researchgate.net
Furthermore, studies on other imidazole derivatives have demonstrated their ability to induce cell cycle arrest at the G2/M phase. semanticscholar.org This interference with the cell division process is a key mechanism contributing to the antiproliferative activity of these compounds.
DNA Fragmentation Studies
Apoptotic DNA fragmentation is a hallmark of programmed cell death, or apoptosis. wikipedia.org This process involves the activation of endogenous endonucleases, such as Caspase-Activated DNase (CAD), which cleave nuclear DNA into characteristic internucleosomal fragments. wikipedia.org
The induction of apoptosis is a primary goal of many anticancer therapies. While specific DNA fragmentation laddering assays for this compound analogs are not extensively detailed in the reviewed literature, the induction of apoptosis by these compounds strongly implies the occurrence of downstream DNA fragmentation. nih.govnih.gov For example, novel pyrimidine-linked pyrazole derivatives have been developed as inhibitors of DNA ligases I and IV, which are essential for DNA repair. nih.gov Inhibition of these enzymes leads to an accumulation of DNA damage, which can trigger apoptosis. researchgate.net The investigation of apoptosis induction by these compounds, as detailed in the following section, often utilizes methods like Annexin V-FITC/PI double labeling, which detects early apoptotic events preceding significant DNA fragmentation. nih.gov
Inhibition of Cancer Cell Growth and Apoptosis Induction
A crucial mechanism by which this compound analogs exhibit their anticancer effects is through the inhibition of cancer cell growth and the induction of apoptosis.
Research on a series of tetrasubstituted imidazole derivatives carrying pyrimidine sulfonamide pharmacophores showed significant growth inhibition of up to 95% in a 60-cell line panel at a 10 µM concentration. researchgate.net Lead compounds from this series were shown to induce apoptosis in the MCF-7 breast cancer cell line, which was accompanied by a notable change in the Bax/Bcl-2 expression ratio, indicating a shift towards a pro-apoptotic state. researchgate.net
In another study, a (Z)-4-(4-(furan-2-ylmethylene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazole-1-yl)-N-(pyrimidin-2-yl)benzenesulfonamide hybrid, compound 6b , was evaluated for its effect on apoptosis in MCF-7 cells. nih.gov Using Annexin V-FITC/PI flow cytometry, it was determined that this compound induced apoptosis in 46.1% of the MCF-7 cancer cells at its IC50 concentration, demonstrating a substantial apoptosis-inducing capability. nih.gov
Similarly, certain N-1 arylidene amino imidazole-2-thiones were found to be potent cytotoxic agents against MCF-7, HepG2 (liver cancer), and HCT-116 (colon cancer) cell lines. mdpi.com DNA flow cytometric analysis revealed that the most active compounds from this series induced pre-G1 apoptosis, an early indicator of programmed cell death. semanticscholar.orgmdpi.com
Table 2: Apoptosis Induction by this compound Analogs
| Compound/Analog Series | Cell Line | Observed Effect |
|---|---|---|
| Tetrasubstituted imidazole-pyrimidine-sulfonamide hybrids | MCF-7 | Apoptosis induction, change in Bax/Bcl-2 ratio |
| Compound 6b | MCF-7 | 46.1% apoptosis induction |
Enzyme Inhibition Studies
Beyond their effects on kinase signaling and cell cycle regulation, analogs of this compound have also been investigated for their ability to inhibit other classes of enzymes that play a role in cellular function and disease.
Phosphodiesterase (PDE) Inhibition
Phosphodiesterases (PDEs) are enzymes that hydrolyze the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov The PDE4 family, which is specific for cAMP, has been a target for the development of drugs for inflammatory diseases. nih.govuel.ac.uk
In the search for novel PDE4 inhibitors, a series of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives were designed and synthesized. nih.govsemanticscholar.org This research was initiated by the discovery of a compound, PTC-209 , which showed moderate PDE4 inhibitory activity with an IC50 of 4.78 ± 0.08 μM. nih.govsemanticscholar.org Through structure-based optimization, a derivative named L19 was developed, which exhibited significantly improved inhibitory activity against PDE4, with an IC50 of 0.48 ± 0.02 μM. nih.govsemanticscholar.org This compound also demonstrated notable metabolic stability in rat liver microsomes, a desirable property for a potential drug candidate. nih.gov These findings highlight the versatility of the pyrimidine-imidazole core structure in targeting different enzyme families.
Table 3: PDE4 Inhibitory Activity of Imidazo[1,2-a]pyrimidine Analogs
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| PTC-209 | PDE4 | 4.78 ± 0.08 |
| L19 | PDE4 | 0.48 ± 0.02 |
Xanthine (B1682287) Oxidase Inhibition
Analogs of this compound have been investigated for their potential to inhibit xanthine oxidase (XO), an enzyme crucial in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. nih.gov Overproduction of uric acid can lead to conditions like hyperuricemia and gout. nih.gov The structural similarity of pyrimidine-based compounds to the natural substrates of xanthine oxidase makes them a subject of interest for inhibitor design. benthamdirect.com
Research into pyrazolopyrimidine derivatives, which are analogs of purines where an imidazole ring is replaced by a pyrazole ring, has identified several potent inhibitors of xanthine oxidase. msu.rusemanticscholar.org In one study, a series of pyrazolopyrimidine-based inhibitors were evaluated and compared to the standard inhibitor, allopurinol. msu.ru Three compounds from this series demonstrated significant inhibitory activity. Notably, 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine was identified as the most potent inhibitor with an IC50 value of 0.600 µM, which is comparable to allopurinol's IC50 of 0.776 µM. msu.ru These compounds were found to exhibit a competitive type of inhibition. msu.ruresearchgate.net
Further studies on various imidazole, pyrimidine, and purine derivatives have shown that certain 4-(acylamino)-5-carbamoylimidazoles and 2-thioalkyl-substituted purines can be significantly more effective than allopurinol. nih.gov The effectiveness of the five-membered imidazole ring appears to be important for the interaction with the enzyme. nih.gov In contrast, some pyrimidine derivatives, such as 4,5-diamino-2-(thioalkyl)-6-hydroxypyrimidines, were found to be ineffective. nih.gov
A study of 25 pyrimidone derivatives identified 22 compounds with weak to good inhibitory activity against xanthine oxidase, with IC50 values ranging from 14.4 to 418 µM. benthamdirect.com Kinetic analysis of the most significant inhibitors revealed different modes of inhibition, including competitive, non-competitive, and mixed-type. nih.gov Molecular docking studies suggest that these inhibitors interact with key amino acid residues in the active site of xanthine oxidase, such as Val1011, Phe649, and Lys771. nih.gov
Table 1: Xanthine Oxidase Inhibitory Activity of Pyrazolopyrimidine Analogs
| Compound | IC50 (µM) msu.ru | Type of Inhibition msu.ru |
|---|---|---|
| 4-Amino-6-mercaptopyrazolo-3,4-d-pyrimidine | 0.600 ± 0.009 | Competitive |
| 4-Mercapto-1H-pyrazolo-3,4-d-pyrimidine | 1.326 ± 0.013 | Competitive |
| 4-amino-6-hydroxypyrazolo-3,4-d-pyrimidine | 1.564 ± 0.065 | Competitive |
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition
N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators that includes the endocannabinoid anandamide. nih.gov The development of NAPE-PLD inhibitors is a strategy to modulate NAE levels and study their biological functions. nih.gov
A high-throughput screening campaign led to the identification of a pyrimidine-4-carboxamide (B1289416) scaffold as a promising starting point for NAPE-PLD inhibitors. nih.gov Subsequent structure-activity relationship (SAR) studies on a library of these compounds resulted in the development of potent and selective inhibitors. nih.gov The initial hit, N-(cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxamide, was systematically modified at three positions to optimize its potency and physicochemical properties. nih.gov
One key optimization involved the conformational restriction of a phenethylamine (B48288) group. Replacing it with an (S)-3-phenylpiperidine moiety led to a threefold increase in inhibitory potency. nih.gov Another significant improvement was achieved by substituting a morpholine (B109124) group with an (S)-3-hydroxypyrrolidine, which reduced lipophilicity and increased the activity tenfold. nih.gov This optimization pathway culminated in the identification of LEI-401 (N-(cyclopropylmethyl)-6-((S)-3-hydroxypyrrolidin-1-yl)-2-((S)-3-phenylpiperidin-1-yl)pyrimidine-4-carboxamide), a nanomolar potent inhibitor with drug-like properties. nih.gov
The inhibitory activity of these compounds was assessed using a biochemical assay with membrane lysates of HEK293T cells overexpressing human NAPE-PLD. nih.gov The crystal structure of NAPE-PLD reveals a metallo-β-lactamase fold with two zinc ions in the active site, which is the target for these inhibitors. nih.govnih.gov Other compounds reported to inhibit NAPE-PLD, though generally with lower potency or undesirable properties, include the disinfectant hexachlorophene (B1673135) and the sulfonamide ARN19874. nih.govresearchgate.net
Table 2: NAPE-PLD Inhibitory Potency of Pyrimidine-4-Carboxamide Analogs
| Compound | Description | Ki (µM) |
|---|---|---|
| Compound 2 | N-(cyclopropylmethyl)-2-(methyl(phenethyl)amino)-6-morpholinopyrimidine-4-carboxamide nih.gov | 0.30 nih.gov |
Cyclooxygenase (COX-2) Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that plays a significant role in inflammation and has been implicated in various pathologies, including cancer and neurodegenerative disorders. researchgate.net Pyrimidine derivatives have been extensively studied as a scaffold for developing selective COX-2 inhibitors, which are sought after for their potential to reduce the gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.comnih.gov
Several studies have reported the synthesis and evaluation of pyrimidine derivatives with potent and selective COX-2 inhibitory activity. nih.govnih.gov For instance, certain pyrimidine derivatives, designated L1 and L2, have demonstrated high selectivity for COX-2 over COX-1, with inhibitory activity comparable to the established drug meloxicam (B1676189) and superior to piroxicam. mdpi.comnih.gov These compounds also exhibited antioxidant properties by reducing reactive oxygen species (ROS) levels in an inflammatory cell model. mdpi.com
Another study focused on cyanopyrimidine hybrids bearing various heterocyclic moieties. nih.gov Compounds 3b, 5b, and 5d from this series were identified as the most active, with COX-2 inhibition percentages and IC50 values nearly equal to celecoxib (B62257). nih.gov Their potency was found to be significantly higher than nimesulide. nih.gov The structure-activity relationship suggests that both electron-donating and electron-withdrawing groups can be accommodated by the COX-2 enzyme. nih.gov
Furthermore, a series of novel 2,4-diphenylbenzo benthamdirect.comnih.govimidazo[1,2-a]pyrimidine derivatives were designed and synthesized. nih.gov Within this series, compound 5a, which features a methylsulfonyl (SO2Me) pharmacophore, showed the highest potency, even surpassing that of celecoxib, and exhibited the highest selectivity among all the tested compounds. nih.gov Docking studies of various imidazole-based compounds have shown that they fit well within the catalytic pocket of COX-2, interacting with key active site residues. brieflands.com
Table 3: COX-2 Inhibitory Activity of Pyrimidine Analogs
| Compound Series | Most Potent Compound(s) | IC50 (µM) for COX-2 | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| Pyrimidine Derivatives mdpi.com | L1, L2 | Comparable to Meloxicam | High |
| Cyanopyrimidine Hybrids nih.gov | 5d | 0.16 ± 0.01 | Not specified |
| Imidazole-based Analogs brieflands.com | 5b | 0.71 | 115 |
| Imidazo[1,2-a]pyridine Derivatives rjpbr.com | 5e, 5f, 5j | 0.05 | 51.3 to 897.1 |
Nitric Oxide Synthase (iNOS) Interaction
Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO), and its overexpression is linked to various inflammatory and neurodegenerative diseases. researchgate.netnih.gov A key strategy for inhibiting iNOS is to prevent the dimerization of its inactive monomer subunits, as the enzyme is only active in its dimeric form. nih.govopenmedicinalchemistryjournal.com Pyrimidine-imidazole derivatives have been identified as potent inhibitors of iNOS dimerization. researchgate.netnih.gov
Screening of a combinatorial library led to the discovery of 2-(imidazol-1-yl)pyrimidines as iNOS inhibitors. nih.gov These compounds function by binding to iNOS monomers, thereby blocking the formation of the active dimer. nih.govresearchgate.net Further optimization of this scaffold resulted in potent, selective, and orally available iNOS dimerization inhibitors. nih.gov
Mechanistic studies have revealed that a pyrimidine imidazole derivative (PID) can interact with both the iNOS dimer and monomer. researchgate.netnih.gov It binds to the iNOS heme, leading to an irreversible PID-iNOS monomer complex that cannot be converted to the active dimer. researchgate.net This interaction can also cause the irreversible monomerization of already formed active iNOS dimers. researchgate.netnih.gov The affinity of PID for the iNOS monomer is significantly higher (approximately 11 times) than for the dimer. nih.gov
The crystal structure of an inhibitor-iNOS monomer complex shows that the imidazole moiety of the inhibitor coordinates with the heme iron. nih.govopenmedicinalchemistryjournal.com This binding mode sterically hinders the conformational changes required for dimerization, specifically preventing a key glutamic acid residue (Glu377) from occupying a position necessary for dimer formation. openmedicinalchemistryjournal.com This dual ability to prevent dimer formation and disrupt existing dimers makes these pyrimidine-imidazole compounds versatile iNOS inhibitors for therapeutic applications. researchgate.net
Cytochrome P450 - Lanosterol-14a-demethylase Interaction
Lanosterol-14α-demethylase, a cytochrome P450 enzyme (CYP51), is a critical enzyme in the biosynthesis of sterols, such as cholesterol in mammals and ergosterol (B1671047) in fungi. nih.govresearchgate.net It is a target for azole-based antifungal agents and is also being explored for the development of cholesterol-lowering drugs. nih.govdrugbank.com These inhibitors typically contain an imidazole or triazole group that coordinates with the heme iron atom in the enzyme's active site. nih.govresearchgate.net
Research has led to the identification of potent and selective inhibitors of mammalian lanosterol-14α-demethylase. One such compound, RS-21607, which incorporates an imidazole ring, was characterized as a tight-binding, competitive inhibitor of the enzyme purified from rat liver, with an apparent Ki of 840 pM. nih.gov This compound demonstrated selectivity for lanosterol-14α-demethylase over other cytochrome P450 enzymes involved in steroidogenesis and cholesterol metabolism. nih.gov
The interaction of RS-21607 with the purified enzyme produces a type II binding spectrum, which is consistent with the direct interaction between the nitrogen of the imidazole moiety and the heme iron. nih.gov The stereochemistry of the inhibitor was found to be crucial for its potent activity and selectivity. nih.gov In vivo studies in hamsters showed that oral administration of RS-21607 led to a dose-dependent decrease in cholesterol biosynthesis, confirming that the compound can reach its target and inhibit the enzyme in a living system. nih.gov At the same time, it had minimal effect on the plasma concentrations of steroids like testosterone (B1683101) and corticosterone, further highlighting its selectivity. nih.gov
Neurological and CNS-related Activities
Neuroprotective Effects
Pyrimidine derivatives have emerged as a promising class of compounds with the potential for treating neurodegenerative conditions like Alzheimer's disease and damage from ischemic stroke. nih.govnih.gov Their neuroprotective activities are often linked to anti-inflammatory and anti-apoptotic mechanisms. nih.gov
A study investigating novel triazole-pyrimidine hybrid compounds demonstrated significant neuroprotective and anti-neuroinflammatory properties. nih.gov Several of these synthesized compounds showed an ability to inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in lipopolysaccharide-stimulated human microglia cells, indicating anti-neuroinflammatory effects. nih.gov Furthermore, a number of these hybrids exhibited promising neuroprotective activity in human neuronal cells by reducing the expression of the endoplasmic reticulum (ER) stress chaperone, BIP, and the apoptosis marker, cleaved caspase-3. nih.gov The proposed mechanism of action involves the inhibition of ER stress, apoptosis, and the NF-κB inflammatory pathway. nih.gov
In the context of Alzheimer's disease, a series of substituted pyrimidine derivatives were synthesized and evaluated for their therapeutic potential. nih.gov One compound, N4-(4-chlorophenyl)-N2-(2-(piperidin-1-yl)ethyl)pyrimidine-2,4-diamine (designated 5b or SP-2), displayed an excellent anti-Alzheimer's profile in comparison to the standard drug donepezil (B133215). nih.gov Molecular docking studies confirmed that this compound showed interactions similar to donepezil within the active site of acetylcholinesterase, a key target in Alzheimer's therapy. nih.gov In silico predictions also suggested that this compound possesses favorable drug-likeness and ADME properties for activity within the central nervous system. nih.gov
Another pyrimidine derivative, 4-{2-[2-(3,4-dimethoxyphenyl)-vinyl]-6-ethyl-4-oxo-5-phenyl-4H-pyrimidine-1-Il}benzsulfamide, was found to preserve mitochondrial function and cognitive functions in an experimental model of chronic traumatic encephalopathy. mdpi.com This compound increased ATP concentration and cerebral blood flow while reducing markers of neuronal damage and sensorimotor deficits. mdpi.com
Anticonvulsant Activity
The therapeutic landscape for epilepsy has driven extensive research into novel anticonvulsant agents. While direct studies on the anticonvulsant properties of this compound were not identified, research into related heterocyclic systems such as triazolopyrimidines and imidazo-pyridazines provides valuable insights.
A series of 7-substituted- isfcppharmaspire.comjmchemsci.comresearchgate.nettriazolo[1,5-a]pyrimidine derivatives were designed and synthesized with the rationale that their structure mimics diazepam, a known anticonvulsant that acts on benzodiazepine (B76468) (BZD) receptors. nih.gov These compounds possess the key pharmacophoric features for BZD receptor binding: an aromatic ring, a coplanar proton-accepting group, and a non-coplanar aromatic ring. nih.gov In vivo evaluation in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ)-induced seizure models in mice revealed that most of the tested triazolopyrimidines exhibited anticonvulsant activity. nih.gov In contrast, the corresponding pyrazolo[1,5-a]pyrimidine (B1248293) analogs showed weak or no protective effects. nih.gov
Further investigations into related fused imidazole systems, such as 3H-imidazo[4,5-c]pyridazine and 1H-imidazo[4,5-d]pyridazine analogues of a potent anticonvulsant purine, 9-(2-fluorobenzyl)-6-methylamino-9H-purine, were conducted. However, these compounds were found to be significantly less active (one-tenth or less) than the parent purine in protecting rats against maximal electroshock-induced seizures. researchgate.net
The imidazole moiety itself is recognized as a key functional group in the design of anticonvulsant agents. nih.gov Studies on various substituted imidazole derivatives have demonstrated their potential in controlling seizures through different mechanisms. nih.gov For instance, some quinazolin-4(3H)-one derivatives are thought to exert their anticonvulsant effects by acting as positive allosteric modulators of the GABAA receptor. mdpi.com
Table 1: Anticonvulsant Activity of Selected Triazolopyrimidine Derivatives
| Compound ID | Structure | MES Screen (Protection %) | scPTZ Screen (Protection %) |
|---|---|---|---|
| 3b | 7-(4-Fluorophenyl)- isfcppharmaspire.comjmchemsci.comresearchgate.nettriazolo[1,5-a]pyrimidine | Data not specified | Data not specified |
| 3c | 7-(2-Chlorophenyl)- isfcppharmaspire.comjmchemsci.comresearchgate.nettriazolo[1,5-a]pyrimidine | Data not specified | Data not specified |
| 3d | 7-(4-Chlorophenyl)- isfcppharmaspire.comjmchemsci.comresearchgate.nettriazolo[1,5-a]pyrimidine | Data not specified | Data not specified |
| 4a | 7-Phenylpyrazolo[1,5-a]pyrimidine | Weak or no protection | Weak or no protection |
| 4g | 7-(4-Nitrophenyl)pyrazolo[1,5-a]pyrimidine | Weak or no protection | Weak or no protection |
Data derived from in vivo mouse models. nih.gov
Anti-inflammatory and Analgesic Research
Research into the anti-inflammatory and analgesic properties of pyrimidine and imidazole derivatives is extensive, given their prevalence in clinically used drugs. nih.gov While specific studies on this compound are limited, related structures have shown significant activity.
A study on new methyl-imidazolyl-1,3,4-oxadiazoles and 1,2,4-triazoles demonstrated that these compounds possess both analgesic and anti-inflammatory activities, with efficacy comparable to the standard drug indomethacin. nih.gov The analgesic effects were evaluated using the writhing test, where several synthesized compounds showed a significant reduction in abdominal constrictions. nih.gov The anti-inflammatory activity was assessed in vivo, with some compounds exhibiting a 33-43% inhibition of inflammation after 5 hours. nih.gov Interestingly, the most active compounds in both tests were evaluated for acute ulcerogenic activity and showed a significant reduction in stomach ulceration compared to indomethacin. nih.gov
The pyrazole nucleus, which is isomeric to imidazole, is also a well-known pharmacophore in anti-inflammatory and analgesic agents, with celecoxib being a notable example. rjeid.com This suggests that the five-membered nitrogen-containing heterocyclic ring is a key feature for these biological activities.
Table 3: Anti-inflammatory and Analgesic Activity of Selected Imidazolyl-oxadiazole/triazole Derivatives
| Compound ID | Structure | Analgesic Activity (% Inhibition of Writhing) | Anti-inflammatory Activity (% Inhibition of Edema) |
|---|---|---|---|
| 8 | 5-(5-Methyl-1H-imidazol-4-yl)-1,3,4-oxadiazole-2(3H)-thione | Significant | ~43% |
| 9 | 2-Amino-5-(5-methyl-1H-imidazol-4-yl)-1,3,4-oxadiazole | Significant | ~33-43% |
| 11 | 4-Methyl-5-(5-methyl-1H-imidazol-4-yl)-4H-1,2,4-triazole-3-thione | Significant | ~33-43% |
| 12 | 4-Ethyl-5-(5-methyl-1H-imidazol-4-yl)-4H-1,2,4-triazole-3-thione | Significant | ~43% |
| 13 | 4-(4-Chlorophenyl)-5-(5-methyl-1H-imidazol-4-yl)-4H-1,2,4-triazole-3-thione | Significant | ~33-43% |
Data derived from in vivo studies. nih.gov
Structure Activity Relationship Sar Studies of 4 1h Imidazol 1 Yl Pyrimidine Derivatives
Positional Isomerism and Substituent Effects on Biological Activity
The arrangement of substituents and the position of the imidazole (B134444) ring on the pyrimidine (B1678525) core are critical determinants of biological activity. Even minor positional changes can lead to significant variations in efficacy and selectivity.
Research into pyrazolylpyrimidine derivatives, a related class of compounds, has shown that the nature and position of substituents on the pyrimidine ring are vital for their herbicidal activity. For instance, studies indicated that an alkynyloxy group at the 6-position of the pyrimidine ring was crucial for bleaching activities. nih.gov When this group was replaced by alkoxy, amino, alkylthio, or alkylsulfonyl groups, the activity was significantly diminished. nih.gov Conversely, derivatives with an amino group at the 6-position demonstrated excellent inhibitory activity against weed root growth, highlighting how different substituents at the same position can elicit distinct biological responses. nih.gov
In a series of pyrimidin-4-yl-1H-imidazole derivatives developed as antiproliferative agents, the substitution pattern on the imidazole and pyrimidine rings was explored. One of the most potent compounds, 7a, which emerged as a selective CRAF inhibitor, featured specific substitutions that enhanced its activity against melanoma cell lines. nih.govbwise.kr
Similarly, in the design of V600EBRAF inhibitors, the placement of a sulfonamide moiety was key. mdpi.comnih.govresearchgate.net The length of the linker (ethylamine vs. propylamine) between the pyrimidine ring and the terminal sulfonamide also influenced the inhibitory activity. mdpi.comnih.govresearchgate.net The substitution on the terminal sulfonamide's phenyl ring was also critical; for example, compounds 12e , 12i , and 12l showed the strongest inhibitory activity, with compound 12l having a 4-methyl substituent on the phenyl ring. mdpi.comnih.gov
The table below summarizes the effects of various substituents on the biological activity of pyrimidine derivatives.
| Scaffold | Position of Substitution | Substituent | Observed Biological Effect | Target |
| Pyrazolylpyrimidine | 6-position of pyrimidine | Alkynyloxy | Crucial for bleaching activity | Herbicidal |
| Pyrazolylpyrimidine | 6-position of pyrimidine | Amino | Excellent inhibition of root growth | Herbicidal |
| Pyrimidin-4-yl-1H-imidazole | Not specified | Specific pattern in compound 7a | Potent antiproliferative activity | CRAF Kinase |
| Pyrimidin-2-amine | 2-amino linker | Ethylamine (B1201723) vs. Propylamine (B44156) bridge | Influenced inhibitory activity | V600EBRAF |
| Pyrimidin-2-amine | Terminal sulfonamide phenyl ring | 4-methyl (in compound 12l) | Strongest inhibitory activity (IC50 = 0.49 µM) | V600EBRAF |
Scaffold Modifications and Their Impact on Pharmacological Profile
Modifying the core 4-(1H-imidazol-1-yl)pyrimidine scaffold by adding, removing, or altering ring systems can profoundly impact the pharmacological profile, including potency, selectivity, and bioavailability.
One common modification is the fusion of a benzene (B151609) ring to the imidazole moiety to form a 4-(1H-benzo[d]imidazol-1-yl)pyrimidine structure. This extension of the aromatic system has been successfully used in the development of V600EBRAF inhibitors. mdpi.comnih.govresearchgate.net This benzimidazole (B57391) modification often serves to enhance binding interactions with the target protein. For example, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives linked to sulfonamides were designed based on the structure of established V600EBRAF inhibitors, leading to compounds with potent anticancer profiles. mdpi.comnih.govresearchgate.net
Another approach involves deforming the pyrimidine scaffold itself. The 4-aminopyrazolopyrimidine scaffold, an isomer of the imidazolopyrimidine system, and its derivatives have been extensively studied as kinase inhibitors. nih.gov Modifications such as splitting the pyrimidine ring to yield a 5-amino-1H-pyrazole-4-carboxamide ring have led to the discovery of potent Bruton's tyrosine kinase (BTK) inhibitors. nih.gov These studies demonstrate that significant alterations to the heterocyclic core can yield novel inhibitors with improved properties.
In the development of Na+/H+ exchanger-1 (NHE-1) inhibitors, a 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analog was synthesized. researchgate.net This modification, which incorporates a piperidine (B6355638) linker between the imidazole and pyrimidine moieties, resulted in a compound reported to be 500-fold more potent against NHE1 than the reference compound cariporide (B1668443) and possessing high oral bioavailability. researchgate.net
The table below illustrates the impact of various scaffold modifications.
| Original Scaffold | Modification | Resulting Scaffold | Impact on Pharmacological Profile |
| Imidazole | Fusion with a benzene ring | Benzimidazole | Enhanced binding for V600EBRAF inhibitors. mdpi.comnih.govresearchgate.net |
| 4-Aminopyrazolopyrimidine | Splitting of the pyrimidine ring | 5-Amino-1H-pyrazole-4-carboxamide | Led to potent BTK inhibitors. nih.gov |
| Imidazolyl-pyrimidine | Incorporation of a piperidine linker | Imidazolyl-piperidinyl-pyrimidine | Resulted in a highly potent and bioavailable NHE-1 inhibitor. researchgate.net |
Rational Design Based on Lead Compounds
Rational design is a cornerstone of modern medicinal chemistry, where SAR data from initial lead compounds are used to guide the synthesis of new analogues with improved pharmacological properties.
A clear example of this approach is the development of novel V600EBRAF inhibitors. mdpi.comnih.govresearchgate.net Starting from the known structures of established inhibitors, researchers designed a new series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives. The design strategy involved linking a terminal sulfonamide moiety to the pyrimidine ring via an ethylamine or propylamine bridge. This rational approach led to the identification of compounds with low micromolar IC50 values, such as 12l (IC50 = 0.49 µM), 12i (IC50 = 0.53 µM), and 12e (IC50 = 0.62 µM). mdpi.comnih.gov
In another study, researchers started with an in-house library of pyrazolo[3,4-d]pyrimidines active as Src and/or Bcr-Abl tyrosine kinase inhibitors and performed a lead optimization study. mdpi.com By systematically synthesizing a new library of 19 compounds with varied substitutions on the core scaffold, they aimed to expand their SAR knowledge and identify molecules with improved activity. This led to the identification of compound 2a (SI388) as a potent Src inhibitor for glioblastoma. mdpi.com
The design of Bruton's tyrosine kinase (BTK) inhibitors also showcases this strategy. Starting with the 4-aminopyrazolopyrimidine scaffold, one research group introduced a new ring system, which did not improve kinase activity. nih.gov This led them to a novel 4-amino-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one scaffold. Further optimization of the linker and the "warhead" (the group that forms a covalent bond with the target) generated a highly potent inhibitor with better plasma exposure compared to the established drug ibrutinib. nih.gov
Identification of Key Pharmacophoric Features
Through extensive SAR studies, key pharmacophoric features of this compound derivatives have been identified. A pharmacophore represents the essential three-dimensional arrangement of functional groups that is necessary for biological activity.
For the antiproliferative pyrimidin-4-yl-1H-imidazol-2-yl derivatives targeting RAF kinases, the core scaffold itself is a primary pharmacophoric element, providing the necessary geometry for binding to the kinase active site. nih.govbwise.kr
In the context of V600EBRAF inhibitors, several key features are evident:
The 4-(1H-benzo[d]imidazol-1-yl)pyrimidine core: This extended aromatic system appears crucial for anchoring the molecule in the active site.
A flexible linker: An ethylamine or propylamine chain connecting the pyrimidine ring to a terminal group. mdpi.comnih.govresearchgate.net
A terminal sulfonamide group: This moiety is a common feature in many kinase inhibitors and likely engages in important hydrogen bonding interactions within the target's active site. mdpi.comnih.govresearchgate.net
For herbicidal pyrazolylpyrimidine derivatives, the pharmacophoric features are highly dependent on the desired mode of action. nih.gov
An alkynyloxy group at the 6-position of the pyrimidine is a key feature for bleaching activity. nih.gov
An amino group at the same 6-position is essential for root growth inhibition. nih.gov
These examples underscore that the key pharmacophoric features are not universal but are specific to the biological target and the desired therapeutic effect. The imidazole or pyrazole (B372694) ring often acts as a hydrogen bond acceptor or donor, while the pyrimidine ring serves as a central scaffold for orienting various substituents in the correct spatial arrangement for optimal target interaction.
Preclinical Research and in Vivo Models General Approach and Design
Utilization of In Vivo Models for Efficacy and Pharmacological Profiling
In vivo models are instrumental in evaluating the real-world performance of drug candidates. For analogues of 4-(1H-imidazol-1-yl)pyrimidine, rodent models, particularly rats, have been employed to investigate pharmacokinetic properties. A notable example is the study of a 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analog. In this research, rats were used to determine key parameters such as oral bioavailability and plasma half-life researchgate.net. The findings revealed that this specific analog has an oral bioavailability of 52% and a plasma half-life of 1.5 hours in rats researchgate.net. This type of data is vital for understanding how the compound is absorbed, distributed, metabolized, and excreted by a living organism, which in turn informs potential dosing regimens and therapeutic windows.
The general approach for such studies involves administering the compound to the animal model, often through the intended clinical route (e.g., orally), and then collecting blood samples at various time points. These samples are then analyzed to measure the concentration of the compound in the plasma, allowing for the calculation of key pharmacokinetic parameters.
Evaluation of Analogues as NHE1 Inhibitors
The Na+/H+ exchanger isoform 1 (NHE1) is a key target in various pathological conditions, and inhibitors of this protein are of significant interest. An analogue of this compound, specifically a 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperididn-1-yl)pyrimidine analog, has been identified as a potent and highly selective NHE1 inhibitor researchgate.net.
Research has demonstrated that this analog exhibits significantly greater potency than existing NHE1 inhibitors like cariporide (B1668443). The inhibitory activity of this compound was quantified using the IC50 value, which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. The analog showed an impressive IC50 of 0.0065 µM, indicating high potency researchgate.net. Furthermore, its selectivity for NHE1 over other isoforms, such as NHE2, was found to be 1400-fold, a crucial factor in minimizing off-target effects researchgate.net.
NHE1 Inhibitory Activity of a 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperididn-1-yl)pyrimidine Analog
| Compound | NHE1 IC50 (µM) | Selectivity (NHE2/NHE1) | Potency vs. Cariporide |
|---|---|---|---|
| 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperididn-1-yl)pyrimidine analog | 0.0065 | 1400-fold | 500-fold more potent |
Research into Reversal of Multiple Drug Resistance (MDR)
Multiple drug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), encoded by the ABCB1 gene. The imidazole (B134444) and pyrimidine (B1678525) scaffolds are present in various compounds investigated for their potential to reverse MDR.
Derivatives of imidazopyridine have been shown to reverse multidrug resistance in cancer cells that overexpress P-glycoprotein core.ac.uknih.gov. In vitro studies using parental and multidrug-resistant mouse T-lymphoma cells have demonstrated that certain imidazo[4,5-b]pyridine derivatives can act as effective modulators of the ABCB1 multidrug efflux pump core.ac.uknih.gov. The effectiveness of these compounds is influenced by their structural features, such as the length of the carbon side chain and the presence of specific functional groups core.ac.uknih.gov.
Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been investigated for their ability to overcome P-gp-mediated MDR. These tyrosine kinase inhibitors have been found to interact with and inhibit the ATPase activity of P-gp, thereby reversing resistance to chemotherapeutic agents like doxorubicin (B1662922) and paclitaxel (B517696) in a concentration-dependent manner mdpi.com.
Activity of Imidazole/Pyrimidine Derivatives in Reversing MDR
| Compound Class | Mechanism of Action | Model System | Observed Effect |
|---|---|---|---|
| Imidazo[4,5-b]pyridine derivatives | Modulation of ABCB1 multidrug efflux pump | Parental and MDR mouse T-lymphoma cells | Effective reversal of MDR |
| Pyrazolo[3,4-d]pyrimidine derivatives | Inhibition of P-glycoprotein (P-gp) ATPase activity | MDR cancer cell lines | Reversal of resistance to doxorubicin and paclitaxel |
Future Perspectives and Emerging Research Avenues for 4 1h Imidazol 1 Yl Pyrimidine
Development of Novel Therapeutic Agents
The inherent biological activity of the imidazole (B134444) and pyrimidine (B1678525) rings has positioned derivatives of 4-(1H-imidazol-1-yl)pyrimidine as promising candidates for novel therapeutic agents across a spectrum of diseases. mdpi.comresearchgate.netchemijournal.com The fusion of these two heterocyclic moieties offers a unique three-dimensional structure that can effectively interact with a variety of biological targets.
Research has increasingly focused on the development of pyrimidine-based analogues for cancer therapy. nih.govmdpi.com These compounds have shown potential in targeting various cancer cell lines, including breast, colon, and lung cancer. nih.govtandfonline.comdoaj.org For instance, certain pyrimidin-4-yl-1H-imidazole derivatives have demonstrated significant antiproliferative activity against human melanoma cell lines, in some cases exceeding the potency of established inhibitors like Sorafenib. nih.gov The mechanism often involves the inhibition of key enzymes in cell signaling pathways, such as protein kinases, which are crucial for cancer cell growth and survival. nih.gov
Beyond oncology, the antimicrobial potential of imidazole derivatives is an area of active investigation. mdpi.com The structural features of these compounds allow them to interfere with essential microbial processes. For example, some derivatives have been shown to disrupt bacterial cell wall synthesis or inhibit protein synthesis. mdpi.com This makes them attractive candidates for the development of new antibiotics to combat the growing challenge of antimicrobial resistance. researchgate.net Furthermore, the anti-inflammatory properties of pyrimidines are also being explored, with studies indicating they can inhibit key inflammatory mediators. rsc.org
Advanced Computational Design and Optimization
Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of new drug candidates. For this compound derivatives, advanced computational techniques are proving invaluable in predicting biological activity, understanding drug-receptor interactions, and refining molecular structures for enhanced efficacy and safety.
Molecular docking is a fundamental tool used to predict the binding orientation of small molecule ligands to their protein targets. nih.govmdpi.com This has been successfully applied to pyrimidine derivatives to identify key interactions with target enzymes like G-protein-coupled receptor 119 (GPR119) and Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1). researchgate.netmdpi.com By visualizing these interactions, medicinal chemists can rationally design modifications to the lead compound to improve binding affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structure of a series of compounds with their biological activity. mdpi.comresearchgate.net Three-dimensional QSAR (3D-QSAR) models, for instance, can generate contour maps that highlight regions of a molecule where modifications are likely to enhance or diminish activity. mdpi.com These models serve as a predictive tool to guide the synthesis of new analogues with improved properties.
In addition to predicting activity, computational tools are also used to forecast the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of new compounds. tandfonline.commdpi.com Early in silico prediction of these pharmacokinetic parameters helps in identifying candidates with a higher probability of success in later stages of drug development, thereby reducing time and cost.
Exploration of New Biological Targets and Pathways
A significant frontier in the research of this compound derivatives is the identification and validation of novel biological targets and pathways. The chemical versatility of this scaffold allows it to interact with a diverse range of biomolecules, opening up possibilities for treating a wider array of diseases.
Kinases remain a major class of targets for these compounds. Research has identified potent inhibitory activity against several kinases, including:
Cyclin-Dependent Kinase 9 (CDK9): Inhibition of CDK9 by certain 4-heteroaryl-pyrimidine derivatives has shown promise in inducing cancer cell apoptosis. nih.gov
RAF kinases (CRAF and V600E-BRAF): Pyrimidin-4-yl-1H-imidazole derivatives have been identified as potent inhibitors of CRAF, a key protein in the MAPK signaling pathway implicated in melanoma. nih.gov Similarly, 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives have been designed as V600E-BRAF inhibitors. nih.govnih.gov
Epidermal Growth Factor Receptor (EGFR): Several studies have focused on developing pyrimidine and imidazole derivatives as EGFR inhibitors for anticancer therapy. tandfonline.comnih.govrsc.orgrsc.org
Spleen Tyrosine Kinase (Syk) family kinases: Imidazo[1,2-c]pyrimidine derivatives have been found to potently inhibit Syk and ZAP-70, which are crucial in allergic and autoimmune responses. nih.gov
Beyond kinases, other targets are also being explored. For example, some pyrimidine-quinolone hybrids have been designed as inhibitors of human lactate (B86563) dehydrogenase A (hLDHA), a potential target for cancer therapy. mdpi.com Additionally, pyrimidine derivatives have been investigated as agonists for the G-protein-coupled receptor 119 (GPR119), a target for the treatment of type 2 diabetes. researchgate.netresearchgate.net The continued exploration of new targets will undoubtedly expand the therapeutic applications of this important class of compounds.
| Compound Class | Biological Target | Therapeutic Area | Reference |
|---|---|---|---|
| 4-heteroaryl-pyrimidine derivatives | CDK9 | Cancer | nih.gov |
| Pyrimidin-4-yl-1H-imidazole derivatives | CRAF | Cancer (Melanoma) | nih.gov |
| 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives | V600E-BRAF | Cancer | nih.govnih.gov |
| Imidazo[1,2-c]pyrimidine derivatives | Syk family kinases | Allergic & Autoimmune Diseases | nih.gov |
| Pyrimidine-quinolone hybrids | hLDHA | Cancer | mdpi.com |
| Pyrimidine derivatives | GPR119 | Type 2 Diabetes | researchgate.netresearchgate.net |
Integration with Modern Synthetic Methodologies
The ability to synthesize a diverse library of this compound analogues is fundamental to exploring their therapeutic potential. Modern synthetic methodologies are continuously being integrated to improve the efficiency, versatility, and environmental friendliness of these syntheses.
Recent research has reported concise and versatile synthetic routes for various imidazole-pyrimidine hybrids. nih.govnih.gov These methods often involve multi-step sequences starting from commercially available precursors. For example, one approach involves the arylation of 1H-benzo[d]imidazole with 4-chloro-2-(methylthio)pyrimidine, followed by oxidation and subsequent coupling with a side chain to yield the final products. nih.gov
Microwave-assisted synthesis has emerged as a powerful tool for accelerating reaction times and improving yields. This technique has been successfully employed in the synthesis of amino-4-chloro-pyrimidine analogues. jchemrev.com Furthermore, the development of one-pot reactions and multi-component reactions simplifies synthetic procedures and reduces waste. mdpi.com The use of green catalysts and solvents is also becoming more prevalent, aligning with the principles of sustainable chemistry. mdpi.com These advanced synthetic strategies enable the rapid generation of novel derivatives for biological screening, facilitating the drug discovery process. researchgate.netnih.govnih.govmdpi.com
Expanding the Scope of Structure-Activity Relationship Studies
Structure-Activity Relationship (SAR) studies are the cornerstone of medicinal chemistry, providing critical insights into how the chemical structure of a molecule influences its biological activity. For this compound derivatives, expanding the scope of SAR studies is essential for designing more potent, selective, and drug-like molecules.
Initial SAR studies on pyrimidin-4-yl-1H-imidazole derivatives have already provided valuable information. For instance, in a series of compounds with antiproliferative activity against melanoma cell lines, specific substitutions on the pyrimidine and imidazole rings were found to be crucial for potency. nih.gov Similarly, for pyrazolylpyrimidine derivatives with herbicidal activity, the nature of the substituent at the 6-position of the pyrimidine ring was shown to be critical for their biological effect. nih.gov
Future SAR studies will likely involve the synthesis and evaluation of a much broader range of analogues with systematic variations at multiple positions of the scaffold. rsc.orgnih.govmdpi.com This will allow for a more comprehensive understanding of the pharmacophore, identifying the key structural features required for interaction with specific biological targets. The integration of computational modeling with experimental SAR data will further enhance the predictive power of these studies, enabling a more rational and efficient design of next-generation therapeutic agents based on the this compound core. nih.govmdpi.com
Q & A
Q. What methodologies resolve discrepancies between in silico predictions and experimental bioactivity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
